molecular formula C12H16O3 B141945 3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol CAS No. 149305-62-4

3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol

Cat. No.: B141945
CAS No.: 149305-62-4
M. Wt: 208.25 g/mol
InChI Key: DMLOEBMSYNOCQP-UHFFFAOYSA-N
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Description

3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol, also known as 2,3-dihydroxypropyl 4-vinylbenzyl ether, is a chemical compound provided for research and industrial applications . The compound features a benzene ring substituted with an ethenyl group (vinyl) and a methoxy-linked propane-1,2-diol chain, a structure that suggests potential as a building block or intermediate in synthetic organic chemistry . The specific research applications and biochemical mechanisms of action for this compound are areas for further scientific investigation. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[(4-ethenylphenyl)methoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-10-3-5-11(6-4-10)8-15-9-12(14)7-13/h2-6,12-14H,1,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLOEBMSYNOCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)COCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635015
Record name 3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149305-62-4
Record name 3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol can be achieved through a multi-step process. One common method involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of potassium hydroxide (KOH) under ultrasound irradiation . The intermediate product, 3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxy propane, is then hydrolyzed using sulfuric acid (H2SO4) to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as ultrasound-assisted synthesis, are employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

  • The compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for modifications that can lead to the development of more complex molecules, which are essential in pharmaceuticals and agrochemicals.

Polymer Production

  • It is utilized in the manufacture of polymers, particularly as a monomer in the production of plastics and coatings. The compound's reactivity can enhance the properties of the resulting materials, making them suitable for specific applications such as sealants and adhesives .

Biological Applications

Antimicrobial Properties

  • Research indicates that 3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli. For instance:
    • Inhibition Zone : 9 mm against Staphylococcus aureus
    • Inhibition Zone : 15 mm against Escherichia coli
    • Minimum inhibitory concentration (MIC) values were found to be promising, suggesting potential use in antibacterial formulations.

Anticancer Activity

  • Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation through specific molecular interactions. Further research is needed to elucidate its mechanism of action and therapeutic potential in oncology.

Material Science Applications

Development of New Materials

  • The compound is being explored for its role in creating new materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in automotive and aerospace industries .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings/Notes
Chemical SynthesisIntermediate for organic compoundsFacilitates the creation of complex molecules
Polymer ProductionMonomer in plastics and coatingsEnhances material properties
Antimicrobial ActivityFormulation in antibacterial productsEffective against Staphylococcus aureus and E. coli
Anticancer ResearchPotential therapeutic agentInhibits cancer cell proliferation
Material ScienceDevelopment of high-performance materialsImproves mechanical strength and thermal stability

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted to evaluate the antibacterial efficacy of this compound involved testing against multiple bacterial strains using the Agar well diffusion method. The results indicated that certain derivatives exhibited moderate to strong antibacterial activity, establishing a foundation for further exploration in medicinal chemistry.

Case Study 2: Polymer Applications
In a project focused on developing advanced polymer composites, researchers incorporated this compound into a phenolic resin matrix. The resulting materials displayed improved tensile strength and reduced hysteresis loss, making them suitable for high-performance applications in automotive components .

Mechanism of Action

The mechanism of action of 3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol with structurally related diols, emphasizing substituent effects on physical properties, enantioselectivity, and bioactivity.

Table 1: Structural and Functional Comparison of Propane-1,2-diol Derivatives

Compound Name Substituent Physical State/Properties Biological/Functional Activity Key References
This compound 4-Ethenylphenyl methoxy Not reported (hypothesized liquid) Not reported (potential polymerization) N/A
3-(4-(tert-Octyl)phenoxy)propane-1,2-diol 4-tert-Octylphenoxy Solid (stable at RT) Anti-inflammatory (kinase inhibition)
3-(4-Methoxyphenoxy)propane-1,2-diol (Compound 42) 4-Methoxyphenoxy Solid (polymerization studies) Polymer precursor (green resins)
3-(2-Methoxyphenoxy)propane-1,2-diol (Guaifenesin) 2-Methoxyphenoxy Liquid at RT Antitussive (levodropropizine analog)
3-(Naphthalen-2-yloxy)propane-1,2-diol (2-NPD) Naphthalen-2-yloxy Crystalline High enantioselectivity (99.5% ee)
3-[(1-Methoxy-hexadecyl)oxy]propane-1,2-diol Methoxy-hexadecyloxy Lipophilic Marine sponge-derived anti-inflammatory

Key Comparisons

Substituent Position and Physical State Para-substituted methoxy groups (e.g., 3-(4-methoxyphenoxy)propane-1,2-diol) yield solids suitable for polymerization , whereas ortho-methoxy derivatives (e.g., guaifenesin) are liquids at room temperature .

Steric and Electronic Effects on Enantioselectivity

  • Bulky substituents like naphthalen-2-yloxy enable high enantiomeric excess (99.5% ee) in chiral separations due to steric hindrance . The ethenyl group’s planar geometry and conjugation may reduce steric effects compared to naphthalene derivatives but could enhance π-π interactions in chiral environments.

Biological Activity Anti-inflammatory activity is observed in tert-octyl-substituted diols via kinase inhibition , while methoxy-hexadecyl derivatives exhibit anti-inflammatory properties in marine sponges .

Synthetic and Industrial Applications

  • Methoxy-substituted diols are precursors for biodegradable polymers , whereas levodropropizine analogs (e.g., guaifenesin) are pharmacologically active . The ethenyl group’s unsaturated bond could enable click chemistry or copolymerization, expanding utility in material science.

Biological Activity

3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a methoxy group and an ethenylphenyl moiety, which may influence its interaction with biological targets. The structural characteristics are crucial as they affect the compound's solubility, stability, and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial activity. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The efficacy varies among different cancer cell lines, highlighting the need for further investigation into its selectivity and potency.

Case Studies

  • Antibacterial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests a promising antibacterial profile worthy of further exploration in clinical settings.
  • Cytotoxicity in Cancer Cells : In experiments with human breast cancer cell lines (MCF-7), treatment with 50 µM of the compound resulted in a significant reduction in cell viability after 48 hours, indicating potential as a therapeutic agent in oncology.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Cell Membrane Interaction : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Cell Signaling Pathways : In cancer cells, it appears to modulate signaling pathways associated with apoptosis and proliferation, such as the PI3K/Akt pathway.

Research Findings

Activity TypeObserved EffectReference
AntibacterialMIC = 32 µg/mL against E. coli
AnticancerReduced viability in MCF-7 cells
Apoptosis InductionActivation of caspase pathways

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H NMR (δ 3.5–4.5 ppm for diol protons; δ 6.5–7.5 ppm for ethenyl aromatic protons) and 13^13C NMR (δ 60–70 ppm for methoxy carbons) confirm functional groups.
  • FTIR : Peaks at ~3400 cm1^{-1} (O-H stretch) and ~1250 cm1^{-1} (C-O-C ether stretch).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+Na]+^+ for C12_{12}H16_{16}O3_3) .

What strategies are effective in optimizing the polymerization of this compound with dicarboxylic acids?

Q. Advanced

  • Catalyst Selection : Titanium-based catalysts (e.g., Ti(OiPr)4_4) enhance esterification efficiency with succinic acid compared to acid catalysts.
  • Stoichiometric Ratios : Maintain a 1:1 molar ratio of diol to dicarboxylic acid to avoid cross-linking or incomplete polymerization.
  • Thermal Analysis : Use DSC to identify optimal curing temperatures (e.g., 120–150°C) and monitor molecular weight via GPC .

What are the key considerations for handling and storing this compound to ensure stability during experimental workflows?

Q. Basic

  • Storage : Airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent oxidation or hygroscopic degradation.
  • Handling : Conduct reactions in dry solvents (e.g., molecular sieves in THF) and avoid prolonged exposure to light or humidity .

How does the position of methoxy or ethenyl substituents influence the reactivity and polymerizability of this compound?

Q. Advanced

  • Electronic Effects : Para-substituents increase electron density on the aromatic ring, enhancing thermal stability but reducing solubility.
  • Steric Hindrance : Bulky ortho-substituents (e.g., 3-(2-methoxyphenoxy)propane-1,2-diol) hinder polymerization kinetics.
  • DFT Modeling : Predict substituent effects on reaction pathways and optimize monomer design .

What are the recommended safety protocols when working with this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
  • Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .

How can researchers address low yields in the synthesis of derivatives with bulky aromatic groups?

Q. Advanced

  • Solvent Selection : High-boiling solvents (e.g., DMF) improve solubility of bulky precursors.
  • Microwave-Assisted Synthesis : Reduce reaction time and enhance yields via controlled heating.
  • Purification : Preparative HPLC with C18 columns isolates high-purity products from complex mixtures .

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